Lorbamate
Overview
Description
Molecular Structure Analysis
Lorbamate has the molecular formula C12H22N2O4 . Its structure includes a carbamate group, which is common in muscle relaxants . For a detailed molecular structure, you may refer to resources like ChemSpider .
Physical And Chemical Properties Analysis
Lorbamate has a molar mass of 258.31 g/mol . Other physical and chemical properties such as density, boiling point, and refractive index are not explicitly mentioned in the available resources .
Scientific Research Applications
Teratogenic Effects on Zebrafish : Dithiocarbamates, known copper chelators, cause teratogenic effects in zebrafish, characterized by distorted notochord development. This is attributed to the inhibition of lysyl oxidase activity, which is crucial for normal development (van Boxtel et al., 2010).
Detection of DTC Residues in Food : A methodology for determining DTC fungicide residues in fruits and vegetables has been developed. This highlights the significance of monitoring and managing DTC exposure in agricultural products (López-Fernández et al., 2012).
Inhibition of Nuclear Factor Kappa B Activation : Dithiocarbamates can inhibit the activation of nuclear factor kappa B (NF-kappa B), which is involved in human immunodeficiency virus type 1 (HIV-1) expression. This suggests potential therapeutic applications for diseases involving NF-kappa B (Schreck et al., 1992).
Biomaterials and Drug Delivery : Research in biomaterials, including the use of polymers in drug and protein delivery systems, is significant. While this does not directly mention DTCs, it's relevant for understanding the broader context of chemical applications in medical science (Langer & Peppas, 2003).
Analytical Method for DTC Degradation Evaluation : A method to determine mancozeb, a DTC pesticide, in biobeds has been validated. This is crucial for assessing the efficiency of biobeds in degrading DTCs (Vareli et al., 2018).
Reproductive Toxicity and Thyroid Effects : Ethylenethiourea (ETU), a common metabolite of DTC fungicides, has shown reproductive toxicity and hypothyroidism at doses lower than previously established limits. This indicates potential health risks associated with DTC exposure (Maranghi et al., 2013).
Future Directions
properties
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-cyclopropylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-3-6-12(2,7-17-10(13)15)8-18-11(16)14-9-4-5-9/h9H,3-8H2,1-2H3,(H2,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEUWWFEEPASRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046246 | |
Record name | Lorbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lorbamate | |
CAS RN |
24353-88-6 | |
Record name | 2-[[(Aminocarbonyl)oxy]methyl]-2-methylpentyl N-cyclopropylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24353-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorbamate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LORBAMATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lorbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-2-PROPYL-1,3-PROPANEDIOL CARBAMATE CYCLOPROPYLCARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LORBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J719A09W1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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